Physicochemical Differentiation from Non-Fluorinated Analogs
The target compound exhibits an XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 64.4 Ų, positioning it within a favorable range for cell permeability in drug discovery contexts . In comparison, the non-fluorinated phenylcarbamate analog (tert-butyl N-phenylcarbamate) possesses significantly lower lipophilicity and lacks the electron-withdrawing CF₃ group, resulting in altered metabolic stability and target binding profiles . The para-trifluoromethyl substitution pattern on the aromatic ring is specifically documented in patent literature as a key pharmacophoric element for biological activity in therapeutic applications [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 64.4 Ų |
| Comparator Or Baseline | tert-Butyl N-phenylcarbamate (XLogP3 not specified; lacks CF₃ group; qualitatively lower lipophilicity) |
| Quantified Difference | XLogP3 difference not directly quantifiable from available comparator data; structural CF₃ presence confers established lipophilicity enhancement |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity differences directly impact membrane permeability and metabolic stability in drug discovery programs, influencing the selection of building blocks for lead optimization.
- [1] Adam G, Goetschi E, Wichmann J, Woltering TJ. US Patent US2003/166639 A1, 2003. View Source
